molecular formula C9H5F3N2O B1387698 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 1135283-53-2

5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Cat. No.: B1387698
CAS No.: 1135283-53-2
M. Wt: 214.14 g/mol
InChI Key: KZSQRUZLWCOUOV-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a fluorinated heterocyclic aromatic organic compound It features a trifluoromethyl group attached to a pyrrolopyridine core, which is a fused ring system consisting of a pyrrole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde typically involves multiple steps, starting from simpler precursors. One common approach is the cyclization of a suitable precursor containing the pyrrolopyridine core followed by the introduction of the trifluoromethyl group. Reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure consistency and efficiency. The choice of reagents and solvents is optimized to minimize waste and improve yield. Safety measures are strictly followed due to the potential hazards associated with handling fluorinated compounds.

Chemical Reactions Analysis

Types of Reactions: 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can undergo various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The compound can be reduced to form the corresponding alcohol or amine.

  • Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often requiring the presence of a strong base.

Major Products Formed:

  • Oxidation: 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

  • Reduction: 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-ol or 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-amine.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic and steric properties, making it valuable in the design of new materials and catalysts.

Biology: In biological research, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is used to study enzyme inhibition and receptor binding. Its fluorinated structure can enhance the binding affinity and selectivity of bioactive molecules.

Medicine: This compound has potential applications in drug discovery and development. Its ability to modulate biological targets makes it a candidate for the synthesis of pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer agents.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and advanced materials. Its unique properties contribute to the development of more efficient and environmentally friendly products.

Mechanism of Action

The mechanism by which 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde exerts its effects depends on its molecular targets and pathways involved. For example, in drug discovery, it may interact with specific enzymes or receptors, leading to the modulation of biological processes. The trifluoromethyl group enhances the compound's binding affinity and stability, making it effective in its role.

Comparison with Similar Compounds

  • 5-(Trifluoromethyl)uracil: A related compound with a trifluoromethyl group attached to a uracil ring.

  • Trifluoromethylated pyridines: Other pyridine derivatives with trifluoromethyl groups at different positions.

Uniqueness: 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is unique due to its fused ring structure and the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties compared to other similar compounds. This combination of features makes it particularly valuable in various scientific and industrial applications.

Properties

IUPAC Name

5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)6-1-7-5(4-15)2-13-8(7)14-3-6/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSQRUZLWCOUOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653220
Record name 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135283-53-2
Record name 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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